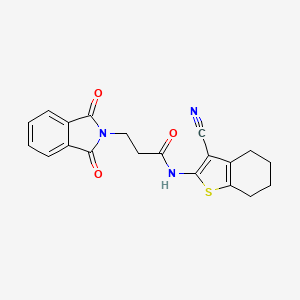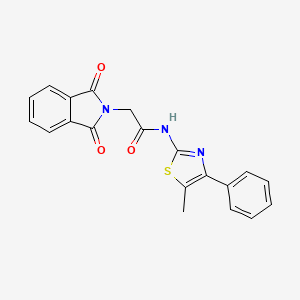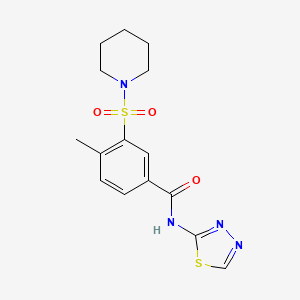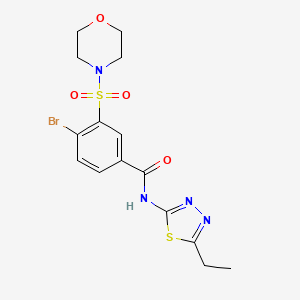![molecular formula C22H20N2O5S2 B3459834 3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)
3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate
描述
3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate, also known as TAPB, is a chemical compound that has gained significant attention in the field of scientific research. TAPB is a potent and selective inhibitor of the proteasome, which is a protein complex responsible for degrading proteins in cells.
作用机制
3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate inhibits the proteasome by binding to the active site of the catalytic subunit, preventing the degradation of proteins. This leads to the accumulation of ubiquitinated proteins and activation of the unfolded protein response, which ultimately results in apoptosis. This compound is a highly selective inhibitor of the proteasome and does not affect other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In addition, this compound has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents. This compound has also been shown to have anti-inflammatory effects and has potential as a therapeutic agent for the treatment of autoimmune diseases.
实验室实验的优点和局限性
3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. However, this compound has some limitations for lab experiments. This compound is a relatively complex molecule to synthesize, and the multistep synthesis process can be time-consuming and expensive. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
未来方向
Future research on 3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate will likely focus on its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. In addition, there is potential for the development of new proteasome inhibitors based on the structure of this compound. Further studies are also needed to better understand the biochemical and physiological effects of this compound and to optimize its use in experimental settings.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the proteasome that has potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product. This compound inhibits the proteasome by binding to the active site of the catalytic subunit, preventing the degradation of proteins. This compound has been shown to induce apoptosis in cancer cells and has anti-inflammatory effects. While this compound has some limitations for lab experiments, it remains a valuable tool for studying the role of the proteasome in cellular processes. Future research on this compound will likely focus on its potential as a therapeutic agent and the development of new proteasome inhibitors.
科学研究应用
3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. The proteasome plays a critical role in the regulation of cell growth and division, and inhibition of the proteasome can lead to the accumulation of proteins that trigger cell death. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and has demonstrated potent antitumor activity in preclinical studies.
属性
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c25-21(20-10-5-13-30-20)23-17-7-4-8-18(15-17)29-22(26)16-6-3-9-19(14-16)31(27,28)24-11-1-2-12-24/h3-10,13-15H,1-2,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOFFZNUNBZENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3459775.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3459819.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)




![1-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3459851.png)
![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)